molecular formula C23H20ClN3O3 B2422428 4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899939-74-3

4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2422428
CAS No.: 899939-74-3
M. Wt: 421.88
InChI Key: SCMJVIXUSKAJOR-UHFFFAOYSA-N
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Description

4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrazolo[1,5-c][1,3]oxazine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrazolo[1,5-c][1,3]oxazine core through a series of condensation and cyclization reactions. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets and exhibit a broad range of biological activities.

Properties

IUPAC Name

4-chloro-2-(7-ethoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3/c1-2-29-21-7-3-6-16-19-12-18(17-11-15(24)8-9-20(17)28)26-27(19)23(30-22(16)21)14-5-4-10-25-13-14/h3-11,13,19,23,28H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMJVIXUSKAJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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